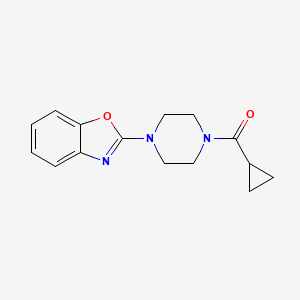

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole is 271.132076794 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

Several studies have synthesized derivatives of benzoxazole, highlighting their potential in anticancer applications. Murty et al. (2013) synthesized a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophores. These compounds were evaluated for their cytotoxicity towards various human cancer cell lines, with some displaying significant cytotoxic activity, indicating their potential as anticancer agents (Murty et al., 2013). Another study by Al-Harthy et al. (2016) designed new benzoxazole derivatives with attached piperazine and fluorine moieties, showing potential anticancer activity against lung carcinoma cells (Al-Harthy et al., 2016).

Antimicrobial and Antibacterial Applications

Research has also explored the antimicrobial and antibacterial properties of benzoxazole derivatives. Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, suggesting their use in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Antifungal and Antitubercular Activity

Compounds containing benzoxazole and piperazine units have shown promising antifungal and antitubercular activities. A study by Reddy et al. (2014) on the synthesis and screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition revealed some compounds to be promising inhibitors, indicating potential applications in the treatment of tuberculosis (Reddy et al., 2014).

Molecular Docking and Inhibitory Activity

Lv et al. (2019) reported on the synthesis, crystal structure, anti-bone cancer activity, and molecular docking investigations of a heterocyclic compound incorporating the piperazine unit. This study suggests the compound's potential in bone cancer treatment through molecular interactions (Lv et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitPoly ADP ribose polymerase (PARP) , an enzyme involved in DNA repair .

Mode of Action

If we consider the action of similar compounds, they act asPARP inhibitors . They bind to the enzyme and prevent it from performing its function, which is to repair damaged DNA in cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Biochemical Pathways

Parp inhibitors like this compound are known to affect theDNA repair pathway . By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. This can lead to the formation of double-strand breaks when the DNA replicates.

Result of Action

Based on the action of similar compounds, the inhibition of parp can lead to an accumulation of dna damage in cells, potentially resulting in cell death . This can be particularly effective against cancer cells, which have a high rate of DNA replication .

Safety and Hazards

The safety and hazards associated with “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to note that it may cause eye damage, skin irritation, and may be harmful if inhaled .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds play significant roles in biochemical reactions

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVWWODNNNLZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone](/img/structure/B5536309.png)

![N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5536323.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5536350.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)